1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)- is a complex organic compound that features a pyrrolopyridine core, a bromine atom, a phenylsulfonyl group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolopyridine core through cyclization of appropriate precursors.
Halogenation: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).
Sulfonylation: Attachment of the phenylsulfonyl group using sulfonyl chlorides in the presence of a base.
Triazole formation: Construction of the triazole ring via azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the bromine or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyrrolopyridine cores may serve as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes, useful in biochemical studies.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as potential therapeutic agents for various diseases.
Diagnostics: Use in diagnostic assays due to specific binding properties.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential active pharmaceutical ingredient (API) or precursor.
Mechanism of Action
The mechanism of action for such compounds would typically involve interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context and the specific modifications on the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: Other derivatives with different substituents.
Triazole-containing compounds: Compounds featuring the triazole ring.
Phenylsulfonyl compounds: Molecules with the phenylsulfonyl group.
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)- lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H10BrN5O2S |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-(1H-1,2,4-triazol-5-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H10BrN5O2S/c16-10-6-12-13(14-18-9-19-20-14)8-21(15(12)17-7-10)24(22,23)11-4-2-1-3-5-11/h1-9H,(H,18,19,20) |
InChI Key |
JZFKHLKYLWTNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC=NN4 |
Origin of Product |
United States |
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